In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile
In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)nicotinonitrile, a key building block in medicinal and agrochemical research. The document is structured to offer readily accessible data, detailed experimental context, and visual representations of key chemical concepts for researchers and professionals in drug development.
Core Chemical Properties
2-(Trifluoromethyl)nicotinonitrile, also known as 2-(trifluoromethyl)pyridine-3-carbonitrile, is a specialty chemical recognized for its utility in the synthesis of complex molecular architectures. Its trifluoromethyl group and nitrile functionality on a pyridine scaffold make it a versatile reagent in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(Trifluoromethyl)nicotinonitrile.
| Property | Value | Reference |
| CAS Number | 870066-15-2 | [1] |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Physical State | Liquid (at 25 °C) | [2] |
| Density | 1.3437 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.4641 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| Boiling Point | Predicted: 186.4 ± 35.0 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Structural Information
| Parameter | Representation |
| SMILES String | N#Cc1cccc(n1)C(F)(F)F |
| InChI Key | APSXEJUOOOHRGS-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups.
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Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
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Pyridine Carbons: Signals for the five carbons of the pyridine ring. The carbons attached to the nitrile and trifluoromethyl groups will show characteristic shifts and may exhibit coupling with the fluorine atoms.
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Nitrile Carbon (C≡N): A signal in the characteristic region for nitriles (approximately δ 115-125 ppm).
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Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.
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-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
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C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
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C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C and C=N Bending: Multiple bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 172.
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Fragmentation: Loss of the trifluoromethyl group (CF₃) would result in a fragment at m/z = 103. Other fragmentations of the pyridine ring are also expected.
Reactivity and Synthetic Utility
The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, making 2-(Trluoromethyl)nicotinonitrile a valuable precursor in drug design. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyridine ring can undergo various substitution reactions, allowing for the introduction of additional diversity.
The presence of the electron-withdrawing trifluoromethyl and nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(Trluoromethyl)nicotinonitrile is not widely published, a representative synthetic approach can be inferred from the synthesis of analogous trifluoromethyl-substituted pyridines. A common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-existing pyridine scaffold.
Representative Synthesis: General Procedure
A plausible synthetic route involves the reaction of a suitable 2-halonicotinonitrile with a trifluoromethylating agent.
Reaction:
Caption: A simplified workflow for the synthesis of 2-(Trifluoromethyl)nicotinonitrile.
Caption: Possible chemical transformations of 2-(Trifluoromethyl)nicotinonitrile.
Safety and Handling
2-(Trifluoromethyl)nicotinonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2]Work should be conducted in a well-ventilated fume hood. [2]It is known to cause skin and eye irritation and may cause respiratory irritation. [2]Standard safe laboratory practices should be followed to avoid inhalation, ingestion, and skin contact.
Conclusion
2-(Trifluoromethyl)nicotinonitrile is a valuable and versatile building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a nitrile moiety, and a pyridine core offers multiple avenues for chemical modification, leading to a diverse range of derivatives. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.
